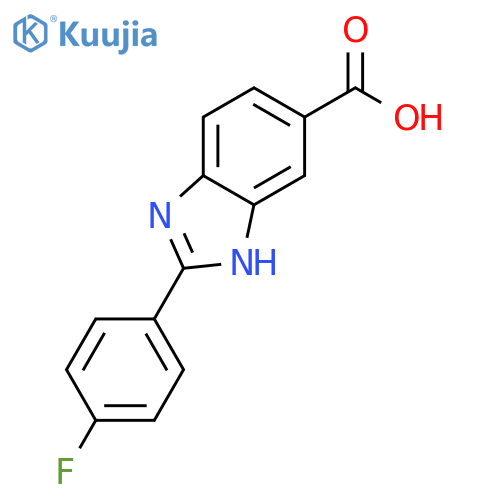

Cas no 850705-30-5 (2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid)

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid

- 2-(4-fluorophenyl)-3H-benzimidazole-5-carboxylic acid

- 5-Carboxy-2-(4-fluorophenyl)-1H-benzimidazole

- PC3747

- CS-0253645

- 2-(4-fluorophenyl)-1H-1,3-benzimidazole-5-carboxylic acid

- DTXSID50588661

- MFCD10007771

- Z637700912

- E83290

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxylicacid

- 2-(4-fluorophenyl)-1H-1,3-benzodiazole-5-carboxylic acid

- SCHEMBL14700309

- PS-6567

- 2-(4-Fluorophenyl)-1H-benzo[d]imidazole-6-carboxylic acid

- BDBM50580049

- AKOS025148845

- 2-(4-FLUOROPHENYL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXYLIC ACID

- CHEMBL5086921

- AKOS002681140

- EN300-6479492

- 2-(4-Fluorophenyl)-1h-1,3-benzodiazole-6-carboxylic acid

- 850705-30-5

- 2-(4-Fluorophenyl)-1H-benzimidazole-6-carboxylic acid

-

- MDL: MFCD10007771

- インチ: InChI=1S/C14H9FN2O2/c15-10-4-1-8(2-5-10)13-16-11-6-3-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19)

- InChIKey: YLECAKVNZMDMNS-UHFFFAOYSA-N

- ほほえんだ: C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)F

計算された属性

- せいみつぶんしりょう: 256.06500

- どういたいしつりょう: 256.06480570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 344

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 66Ų

じっけんとくせい

- PSA: 65.98000

- LogP: 3.06720

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid セキュリティ情報

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB254184-1 g |

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid, 95%; . |

850705-30-5 | 95% | 1 g |

€141.50 | 2023-07-20 | |

| Enamine | EN300-6479492-1.0g |

2-(4-fluorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid |

850705-30-5 | 95% | 1.0g |

$50.0 | 2023-07-10 | |

| Enamine | EN300-6479492-2.5g |

2-(4-fluorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid |

850705-30-5 | 95% | 2.5g |

$103.0 | 2023-07-10 | |

| TRC | F792183-500mg |

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic Acid |

850705-30-5 | 500mg |

$ 185.00 | 2022-06-04 | ||

| Enamine | EN300-6479492-0.1g |

2-(4-fluorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid |

850705-30-5 | 95% | 0.1g |

$19.0 | 2023-07-10 | |

| Key Organics Ltd | PS-6567-1MG |

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid |

850705-30-5 | >90% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | PS-6567-100MG |

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid |

850705-30-5 | >90% | 100mg |

£146.00 | 2025-02-09 | |

| Aaron | AR004PDV-100mg |

2-(4-FLUOROPHENYL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXYLIC ACID |

850705-30-5 | 95% | 100mg |

$93.00 | 2025-01-22 | |

| Enamine | EN300-26936705-0.5g |

2-(4-fluorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid |

850705-30-5 | 95.0% | 0.5g |

$39.0 | 2025-02-19 | |

| Enamine | EN300-26936705-10.0g |

2-(4-fluorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid |

850705-30-5 | 95.0% | 10.0g |

$328.0 | 2025-02-19 |

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid 関連文献

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982

-

Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

Related Articles

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acidに関する追加情報

Introduction to 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid (CAS No. 850705-30-5)

2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 850705-30-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzimidazole family, a class of molecules known for their broad spectrum of biological activities. The presence of a fluorine substituent at the para position of the phenyl ring and the carboxylic acid functionality at the 5-position introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The benzimidazole core is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting pharmacological properties ranging from antiviral and anticancer to anti-inflammatory and antimicrobial activities. The structural motif is characterized by a fused benzene and imidazole ring system, which provides a rigid framework conducive to molecular recognition processes. In particular, 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid has been studied for its potential as an intermediate in the synthesis of more complex pharmacophores.

The fluorine atom in the 4-position of the phenyl ring is a key feature that influences the compound's bioactivity. Fluorine substitution is a common strategy in drug design due to its ability to modulate metabolic stability, binding affinity, and electronic properties of molecules. In this context, the fluorine atom in 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid may enhance interactions with biological targets by increasing lipophilicity or participating in hydrogen bonding networks. Furthermore, the carboxylic acid group at the 5-position provides a site for further functionalization, allowing chemists to explore diverse derivatives with tailored properties.

Recent research has highlighted the importance of benzimidazole derivatives in addressing emerging therapeutic challenges. For instance, studies have demonstrated that modifications of the benzimidazole scaffold can lead to compounds with enhanced efficacy against resistant pathogens or improved selectivity for specific biological pathways. The compound 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid has been investigated as a potential lead molecule in several pharmacological contexts. Its structural features make it a versatile building block for designing molecules that interact with enzymes or receptors involved in disease processes.

In particular, investigations into anticancer applications have shown that benzimidazole derivatives can disrupt critical cellular processes such as DNA replication and cell cycle regulation. The fluorine-substituted benzimidazoles are of particular interest due to their ability to selectively inhibit kinases or other enzymes overexpressed in tumor cells. Preliminary studies on 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid suggest that it may exhibit inhibitory activity against certain cancer-related targets, although further research is needed to fully elucidate its mechanism of action.

Another area of interest is the use of 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid as a precursor for more complex scaffolds. Medicinal chemists often employ fragment-based drug design strategies, where small molecules like this are modified iteratively to optimize their pharmacological profiles. The carboxylic acid group provides an excellent site for conjugation with other functional groups, enabling the synthesis of peptidomimetics or protein-targeting agents. Such derivatives could potentially offer novel therapeutic approaches for diseases where existing treatments are limited.

The synthesis of 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid involves multi-step organic transformations that highlight its synthetic utility. Common synthetic routes include condensation reactions between appropriately substituted phenols and formamidine derivatives, followed by functional group modifications such as fluorination and carboxylation. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, making it accessible for both academic research and industrial applications.

From a computational chemistry perspective, 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid has been subjected to molecular modeling studies to understand its interactions with biological targets. Quantum mechanical calculations have been used to predict binding affinities and identify key residues involved in molecular recognition processes. These computational approaches complement experimental efforts by providing insights into structure-activity relationships (SAR) and guiding the design of next-generation analogs.

The growing body of literature on benzimidazole derivatives underscores their potential as therapeutic agents. As drug discovery continues to evolve, compounds like 2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid will remain relevant due to their versatility and well-documented biological activity. Future research may explore new synthetic pathways or discover novel applications for this compound, further solidifying its importance in medicinal chemistry.

850705-30-5 (2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid) 関連製品

- 1160994-05-7(6-Iodo-7-(trifluoromethyl)quinazolin-4-ol)

- 2138261-49-9(5-(2-Amino-5-methylpyridin-3-yl)-1,2,3,6-tetrahydropyridin-3-ol)

- 2228494-74-2(1-(2,2-dimethylpropyl)-2,2-dimethylcyclopropylmethanol)

- 2137590-36-2(2-Pyridinecarboxamide, 4-(aminomethyl)-N-ethyl-3-fluoro-)

- 1000577-37-6(<br>tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxy late)

- 2138963-76-3(3-(2-bromo-4-methylphenyl)-4-methyl-1H-pyrazol-5-amine)

- 2172527-98-7(6-(azidomethyl)-2-methyl-2-(pentafluoroethyl)-1,4-dioxane)

- 2228351-35-5(tert-butyl N-methyl-N-2-(1-methyl-1H-indol-2-yl)-1-oxopropan-2-ylcarbamate)

- 2680827-13-6(benzyl N-(2-chloropyrimidin-4-yl)-N-(4-methylphenyl)methylcarbamate)

- 2229335-86-6(tert-butyl N-methyl-N-(3-methyl-1-oxo-3-phenylbutan-2-yl)carbamate)